6-(7-bromo-1H-indazol-3-yl)quinoline
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Overview
Description
6-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of indazole and quinoline. Indazole is a bicyclic compound containing a pyrazole ring fused to a benzene ring, while quinoline is a nitrogen-containing aromatic compound. The presence of a bromine atom at the 7th position of the indazole ring adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-bromo-1H-indazol-3-yl)quinoline typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring . The quinoline moiety can be introduced through various synthetic strategies, including the use of quinoline derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or carbonyl groups.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-(7-bromo-1H-indazol-3-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating cellular signaling pathways and exerting its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A potent inhibitor of RIP2 kinase used in the treatment of chronic inflammatory diseases.
3-amino-1H-indazole-1-carboxamides: Compounds with significant antiproliferative activity against neoplastic cell lines.
Uniqueness
6-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the presence of the bromine atom at the 7th position of the indazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indazole-quinoline derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
6-(7-bromo-2H-indazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-13-5-1-4-12-15(19-20-16(12)13)11-6-7-14-10(9-11)3-2-8-18-14/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMFAOQNTBFAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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